molecular formula C16H26N2O3S B610526 RO5464466 CAS No. 1399767-47-5

RO5464466

Cat. No. B610526
M. Wt: 326.455
InChI Key: UDLUYVVEARTGHQ-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO5464466 is an inhibitor of influenza A virus (H1N1) fusion. RO5464466 targeted HA. In cell-based assays involving multiple rounds of virus infection and replication, RO5464466 inhibited an established influenza infection. The overall production of progeny viruses, as a result of the compound's inhibitory effect on fusion, was dramatically reduced by 8 log units when compared with a negative control. Furthermore, RO5487624, a close analogue of

Scientific Research Applications

Inhibition of Influenza A Virus

RO5464466 is characterized as an inhibitor of the Hemagglutinin (HA) of the influenza virus, specifically targeting H1N1 strains. The study conducted by Zhu et al. (2011) demonstrated that RO5464466 effectively inhibits viral fusion by targeting HA. This action was observed to occur at an early step of influenza virus replication, reducing the overall production of progeny viruses significantly in cell-based assays. The compound displayed protective effects in vivo, suggesting its potential for further development as an anti-influenza agent (Zhu et al., 2011).

Nanoparticle Interaction with Human Epithelial Cells

While not directly related to RO5464466, research on the interaction of various nanoparticles with human epithelial cells provides insight into potential cellular mechanisms that could be relevant for the assessment of RO5464466's applications in other fields. Studies by Tang et al. (2015), Ye et al. (2009), Kansara et al. (2015), Wang et al. (2012), Khan et al. (2012), Rajavel et al. (2018), and Mittal et al. (2014) explored the cytotoxicity, ROS production, DNA damage, and apoptosis induced by different nanoparticles in A549 cells, a human lung epithelial cell line. These investigations contribute to the understanding of cellular responses to nanoparticles, which may be applicable in evaluating the broader biological interactions of compounds like RO5464466 (Tang et al., 2015); (Ye et al., 2009); (Kansara et al., 2015); (Wang et al., 2012); (Khan et al., 2012); (Rajavel et al., 2018); (Mittal et al., 2014).

properties

CAS RN

1399767-47-5

Product Name

RO5464466

Molecular Formula

C16H26N2O3S

Molecular Weight

326.455

IUPAC Name

3-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide

InChI

InChI=1S/C16H26N2O3S/c1-15(2)8-13(19)9-16(3,10-15)11-18-12-5-4-6-14(7-12)22(17,20)21/h4-7,13,18-19H,8-11H2,1-3H3,(H2,17,20,21)/t13-,16-/m0/s1

InChI Key

UDLUYVVEARTGHQ-BBRMVZONSA-N

SMILES

C[C@@]1(CNC2=CC=CC(S(=O)(N)=O)=C2)CC(C)(C)C[C@H](O)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RO5464466;  RO-5464466;  RO 5464466; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.